molecular formula C10H10N2O B6263947 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 2227828-82-0

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No. B6263947
CAS RN: 2227828-82-0
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile, also known as RCP-2-F, is an organic compound that has been studied for its potential applications in research and development. RCP-2-F is an aromatic heterocyclic compound with a bicyclic structure, consisting of two fused rings with five carbon atoms and one nitrogen atom. It is a colorless solid that is soluble in organic solvents and has a melting point of 95-97 °C.

Scientific Research Applications

Rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile has been studied for its potential applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and in the development of new materials. Additionally, this compound has been investigated for its potential use in organic photovoltaics and in the development of new drugs.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is not well understood. It is believed to act as a Lewis acid catalyst, which is capable of stabilizing the transition states of organic reactions and thus accelerating the reaction rate. Additionally, it may act as a proton donor, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed to be non-toxic and non-irritating, and there is no evidence to suggest that it has any adverse effects on human health.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, and its reaction rate can be easily controlled. Additionally, it is relatively inexpensive and can be easily synthesized in a two-step process. However, it is not as effective as some other catalysts, and it has a limited range of applications.

Future Directions

There are several potential future directions for the research and development of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile. One possible avenue is to investigate its potential as a catalyst for the synthesis of new organic compounds. Additionally, its potential applications in organic photovoltaics and drug development could be further explored. Furthermore, more research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used to develop new materials and polymers with improved properties.

Synthesis Methods

Rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile can be synthesized in a two-step process, starting with the condensation of 2-aminobenzophenone with 2-furoic acid in the presence of a base. The resulting product is then reacted with 2-bromo-3-azabicyclo[3.1.0]hexane in the presence of a catalyst. This reaction yields this compound in a yield of up to 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile involves the cyclization of a furan-2-yl substituted amine with a nitrile group. The starting material for this synthesis is furan-2-ylamine, which can be synthesized from furan and ammonia. The nitrile group can be introduced using a cyanation reaction. The resulting intermediate can then be cyclized to form the desired product.", "Starting Materials": [ "Furan", "Ammonia", "Bromine", "Sodium cyanide", "Furan-2-ylamine" ], "Reaction": [ "Step 1: Synthesize furan-2-ylamine from furan and ammonia using a reductive amination reaction.", "Step 2: Brominate furan-2-ylamine using bromine to form the corresponding bromoamine.", "Step 3: Cyanate the bromoamine using sodium cyanide to form the corresponding nitrile.", "Step 4: Cyclize the nitrile intermediate using an acid catalyst to form rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile." ] }

CAS RN

2227828-82-0

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.